(3R,5R)-1,3,5-trimethylpiperidin-4-one

Stereoselective Synthesis Conformational Analysis Medicinal Chemistry

(3R,5R)-1,3,5-Trimethylpiperidin-4-one (CAS 31499-19-1) is a chiral, N-methylated piperidin-4-one derivative. The compound is characterized by a defined stereochemistry at the 3- and 5-positions of the piperidine ring, which directly dictates its conformational preferences and reactivity.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 31499-19-1
Cat. No. B2949668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-1,3,5-trimethylpiperidin-4-one
CAS31499-19-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1CN(CC(C1=O)C)C
InChIInChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyQSEAGQPIZOIBLN-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-1,3,5-trimethylpiperidin-4-one (CAS 31499-19-1): Verified Chemical Identity and Baseline Characteristics for Sourcing Decisions


(3R,5R)-1,3,5-Trimethylpiperidin-4-one (CAS 31499-19-1) is a chiral, N-methylated piperidin-4-one derivative [1]. The compound is characterized by a defined stereochemistry at the 3- and 5-positions of the piperidine ring, which directly dictates its conformational preferences and reactivity [2]. This specific (3R,5R) isomer exists as a racemic mixture of the trans-configured enantiomers, a key differentiator from other regio- and stereoisomers of trimethylpiperidinones.

Why a 1,3,5-Trimethylpiperidin-4-one from a General Vendor Cannot Guarantee the (3R,5R) Specificity Required for Sensitive Applications


The procurement of 1,3,5-trimethylpiperidin-4-one without a verifiable, well-defined stereochemical specification introduces significant risk of isomer contamination. The name '1,3,5-trimethylpiperidin-4-one' can refer to a mixture of diastereomers (cis and trans) or to other regioisomers (e.g., 1,2,5-trimethylpiperidin-4-one). The (3R,5R)-trans configuration, as defined by CAS 31499-19-1, has a unique and documented conformational profile (a rigid chair with equatorial methyl groups) that dictates its reactivity and downstream stereochemical outcomes [1]. A generic, undefined mixture will not replicate the specific steric environment required for stereoselective syntheses or for generating the correct pharmacological profile of target molecules like trimeperidine (Promedol) [2].

Quantitative Evidence for Selecting (3R,5R)-1,3,5-trimethylpiperidin-4-one (CAS 31499-19-1) Over Alternative Piperidinone Scaffolds


Defined Stereochemistry and Conformational Homogeneity for Predictive Reactivity

The (3R,5R)-1,3,5-trimethylpiperidin-4-one adopts a single, rigid chair conformation with all three methyl groups occupying equatorial positions [1]. This is in contrast to the cis isomer or other regioisomers (e.g., 1,2,5-trimethyl) which exhibit conformational equilibria and axial/equatorial mixtures. The ¹³C NMR chemical shifts for this specific trans-isomer are fully assigned and distinct from its diastereomers [1].

Stereoselective Synthesis Conformational Analysis Medicinal Chemistry

Unique Steric Environment at the Ketone Group Impacts Nucleophilic Addition Selectivity

The reaction of 1,3,5-trimethyl-4-piperidone with phenyllithium yields three distinct diastereoisomeric alcohols, the configurations of which were determined unequivocally by NMR [1]. The product distribution and stereoselectivity are a direct consequence of the steric shielding imposed by the equatorial 3- and 5-methyl groups in the (3R,5R)-trans isomer.

Stereoselective Reduction Grignard Addition Diastereoselectivity

Direct Relevance to a Known Bioactive Scaffold: The Promedol Intermediate

The 1,3,5-trimethylpiperidin-4-one scaffold is a documented intermediate in the synthesis of the opioid analgesic trimeperidine (Promedol) [1]. While the active pharmaceutical ingredient is a more complex derivative, the core piperidine ring with its specific methyl substitution pattern is essential for the target's pharmacological activity.

Opioid Analgesic Drug Synthesis Trimeperidine

Vendor-Specified Purity and Analytical Data for Immediate Experimental Reliability

Reputable vendors provide detailed analytical characterization for this specific CAS number, including precise molecular weight (141.21 g/mol), molecular formula (C₈H₁₅NO), and often include GC or HPLC purity data (typically ≥95% or ≥98%) . This level of characterization ensures that the material is suitable for use as a building block without the need for additional in-house purification.

Analytical Chemistry Quality Control Chemical Procurement

Optimal Research and Industrial Applications for (3R,5R)-1,3,5-trimethylpiperidin-4-one (CAS 31499-19-1) Based on Evidence


Stereoselective Synthesis of Piperidine-Based Bioactive Molecules

When a research program requires the synthesis of a target molecule with a defined stereochemistry at a 3,5-disubstituted piperidine core, (3R,5R)-1,3,5-trimethylpiperidin-4-one is the appropriate starting material. The rigid, equatorial conformation of the methyl groups provides a predictable steric environment that can be exploited to achieve high diastereoselectivity in subsequent reactions, such as nucleophilic additions to the C4 carbonyl [1].

Investigating Steric Effects on Carbonyl Reactivity

This compound is an ideal model system for studying the impact of steric hindrance on the reactivity of a ketone. The well-defined and conformationally locked structure (with both 3- and 5-methyl groups equatorial) provides a clean, predictable system for quantifying the effect of steric bulk on reduction rates, Grignard additions, or enolate formation, offering a significant advantage over conformationally mobile analogs [1].

Development of Novel Analogs of Promedol (Trimeperidine)

For medicinal chemistry projects focused on opioid receptor ligands, (3R,5R)-1,3,5-trimethylpiperidin-4-one serves as a critical intermediate. It provides the exact core scaffold found in the analgesic trimeperidine (Promedol) [2]. Any program aiming to develop new analogs with improved selectivity or reduced side effects must start with the correct (3R,5R) stereochemistry to maintain the established structure-activity relationship.

Requirement for High-Purity Building Block for Multi-Step Synthesis

In multi-step synthetic sequences where the accumulation of impurities or incorrect isomers can significantly reduce the final yield of the desired product, the procurement of a high-purity, stereochemically defined building block is paramount. The availability of (3R,5R)-1,3,5-trimethylpiperidin-4-one with a verified certificate of analysis ensures that the starting material does not introduce additional complexity or variability into the synthetic route .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5R)-1,3,5-trimethylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.